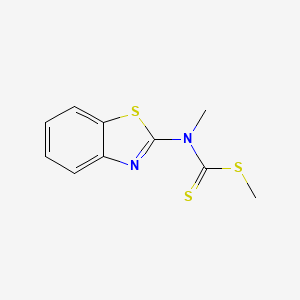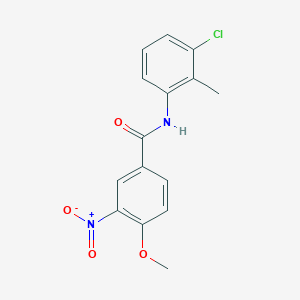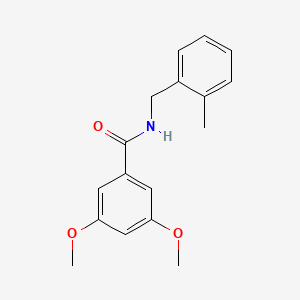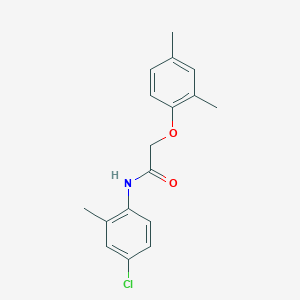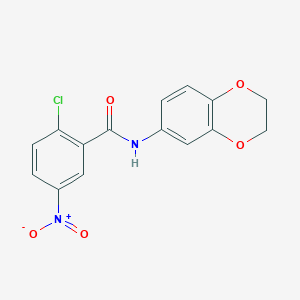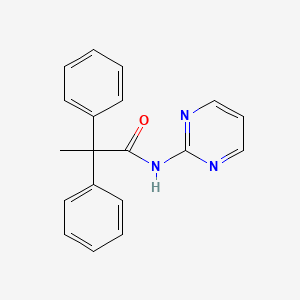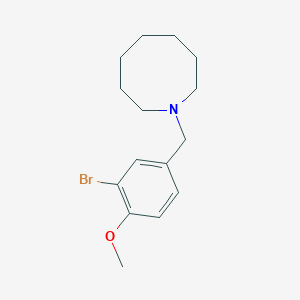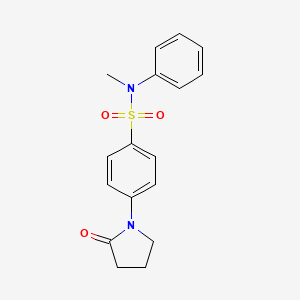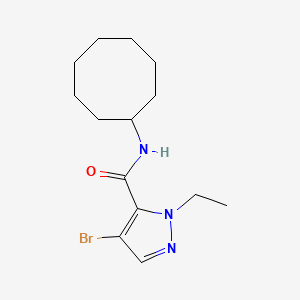
4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide, also known as JWH-018, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in 1995 by John W. Huffman, and its popularity grew rapidly as a recreational drug due to its psychoactive effects. However, its potential applications in scientific research have also been explored extensively.
Mecanismo De Acción
4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide acts as a full agonist of the CB1 and CB2 receptors, which are widely distributed throughout the body. Activation of these receptors by 4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide leads to a variety of effects, including modulation of neurotransmitter release, inhibition of adenylate cyclase activity, and activation of mitogen-activated protein kinase pathways.
Biochemical and Physiological Effects:
4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects, including analgesia, hypothermia, sedation, and appetite stimulation. It has also been shown to have anti-inflammatory and neuroprotective effects, and its potential therapeutic applications in the treatment of various diseases have been explored.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide in lab experiments is its high potency and selectivity for the cannabinoid receptors, which allows for precise manipulation of the endocannabinoid system. However, its potential toxicity and unpredictability in terms of dosage and side effects are major limitations that must be taken into account.
Direcciones Futuras
There are many potential future directions for research involving 4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide and other synthetic cannabinoids. One area of interest is the development of novel drugs that target the endocannabinoid system for therapeutic purposes. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and other organs, as well as the potential risks associated with their use. Overall, 4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide and other synthetic cannabinoids have the potential to contribute significantly to our understanding of the endocannabinoid system and its role in human physiology and disease.
Métodos De Síntesis
The synthesis of 4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide involves the reaction of cyclooctanone with hydrazine to form cyclooctanone hydrazone, which is then reacted with ethyl bromoacetate to form the corresponding ester. The ester is then hydrolyzed to form the carboxylic acid, which is coupled with 4-bromo-1H-pyrazole-5-amine to form 4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide.
Aplicaciones Científicas De Investigación
4-bromo-N-cyclooctyl-1-ethyl-1H-pyrazole-5-carboxamide has been used extensively in scientific research to investigate the cannabinoid receptors and their role in various physiological processes. It has been shown to have high affinity for both CB1 and CB2 receptors, and its potent agonist activity has been used to study the effects of cannabinoid receptor activation in different systems.
Propiedades
IUPAC Name |
4-bromo-N-cyclooctyl-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O/c1-2-18-13(12(15)10-16-18)14(19)17-11-8-6-4-3-5-7-9-11/h10-11H,2-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCZUSJAUMEDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821874 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



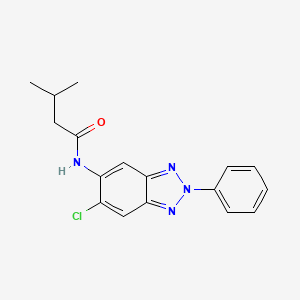
![2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide](/img/structure/B5818879.png)
